molecular formula C21H23N3O3S2 B11330074 N-butyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-butyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11330074
M. Wt: 429.6 g/mol
InChI Key: PTUZRNUXCDQKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl and phenyl groups. The final step involves the attachment of the butylacetamide moiety. The reactions are usually carried out under controlled conditions, often requiring specific solvents and catalysts to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons .

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE
  • 2-((1-((4-SUBSTITUTED PHENYL) AMINO)-4,5-DIMETHYL-1H-IMIDAZOL-2-YL)THIO)-N-(6-SUBSTITUTEDBENZO[D]THIAZOL-2-YL)ACETAMIDE

Uniqueness

What sets 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-BUTYLACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-butylacetamide

InChI

InChI=1S/C21H23N3O3S2/c1-2-3-14-22-18(25)15-28-20-21(29(26,27)17-12-8-5-9-13-17)24-19(23-20)16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3,(H,22,25)(H,23,24)

InChI Key

PTUZRNUXCDQKKD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.